molecular formula C12H20N4O2 B7110342 butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate

butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate

Cat. No.: B7110342
M. Wt: 252.31 g/mol
InChI Key: RBUKOHHAUFJULF-UHFFFAOYSA-N
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Description

Butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate is a synthetic organic compound belonging to the class of triazolopyrimidines This compound features a triazolopyrimidine core, which is a fused heterocyclic system combining a triazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-amino-1,2,4-triazole and ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst like acetic acid under reflux conditions.

  • Introduction of the Butyl Ester Group: : The esterification of the triazolopyrimidine core with butanol can be achieved using a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the butyl ester.

  • Methyl Substitution: : The methyl group can be introduced via alkylation using methyl iodide or a similar alkylating agent in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions and purification processes is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the triazolopyrimidine ring can yield dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrotriazolopyrimidine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its triazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. The triazolopyrimidine scaffold is found in several pharmacologically active compounds, suggesting possible applications in treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)propanoate: Similar structure with a propanoate ester group instead of acetate.

    Ethyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate: Ethyl ester variant.

    Methyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate: Methyl ester variant.

Uniqueness

Butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. The butyl group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its bioavailability and efficacy in various applications.

Properties

IUPAC Name

butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-3-4-7-18-11(17)8-15-9-13-12-14-10(2)5-6-16(12)15/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUKOHHAUFJULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C=NC2=NC(CCN21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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